5-acetyl-2-Furancarboxylicacidmethylester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-Furancarboxylicacidmethylester typically involves the acetylation of 2-furancarboxylic acid methyl ester. One common method is the Friedel-Crafts acylation reaction, where 2-furancarboxylic acid methyl ester is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-Furancarboxylicacidmethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-acetyl-2-furancarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-acetyl-2-furancarboxylic acid.
Reduction: 5-acetyl-2-furancarboxylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-acetyl-2-Furancarboxylicacidmethylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-acetyl-2-Furancarboxylicacidmethylester involves its interaction with various molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A related compound with two carboxyl groups, used in the production of bioplastics.
5-hydroxymethylfurfural: A precursor to 2,5-furandicarboxylic acid, used in the synthesis of various furan derivatives.
Properties
IUPAC Name |
methyl 5-acetylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBTJMNICDJKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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